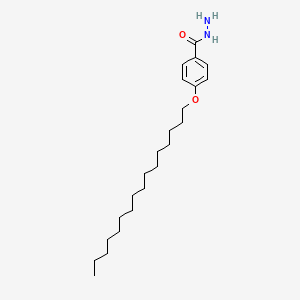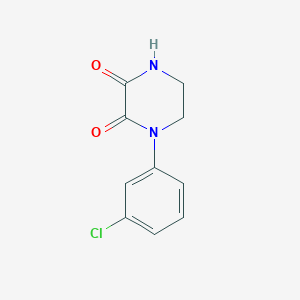
1-(3-Chlorophenyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)piperazine-2,3-dione is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a dione group at positions 2 and 3.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)piperazine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods typically involve the use of high-temperature cyclization reactions and the use of protonic solvents for after-treatment and refining .
Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine-2,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and N-nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Scientific Research Applications
1-(3-Chlorophenyl)piperazine-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperazine derivatives . In biology and medicine, piperazine derivatives are known for their pharmacological activities, including their use as antidepressants, anxiolytics, and in the treatment of migraine disorders . Additionally, this compound has been studied for its potential use as a serotonergic agonist, which can mimic the effects of serotonin by stimulating the physiological activity at serotonin receptors .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperazine-2,3-dione involves its interaction with molecular targets and pathways in the body. As a serotonergic agonist, it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating the physiological activity at these receptors . This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic activities.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine-2,3-dione can be compared with other similar compounds, such as 1-(2-chlorophenyl)piperazine and 1-(4-chlorophenyl)piperazine . These compounds share a similar piperazine ring structure with a chlorophenyl group attached at different positions. the unique substitution pattern of this compound, with the dione group at positions 2 and 3, distinguishes it from other piperazine derivatives and contributes to its unique pharmacological properties.
Properties
CAS No. |
401794-91-0 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-3,6H,4-5H2,(H,12,14) |
InChI Key |
XAVSJMKEALZRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


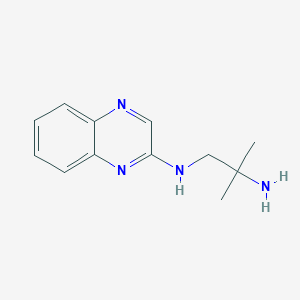
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
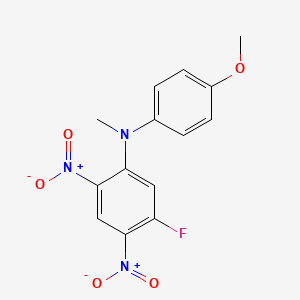
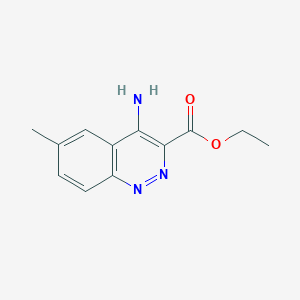
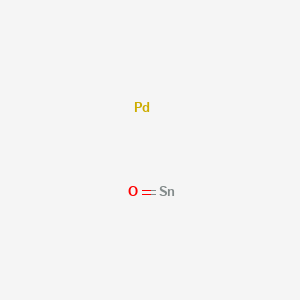
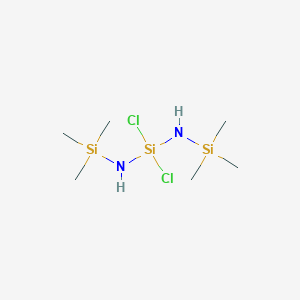
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
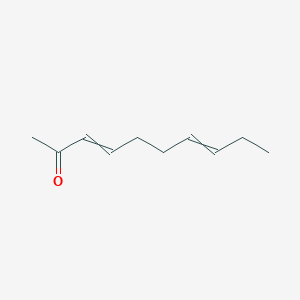
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
